Cas no 105174-97-8 (Ethyl 3-bromoisoxazole-5-carboxylate)

Ethyl 3-bromoisoxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromoisoxazole-5-carboxylate
- 3-Bromo-isoxazole-5-carboxylic acid ethyl ester
- methyl 3-bromoisoxazole-5-carboxylate
- ethyl 3-bromo-1,2-oxazole-5-carboxylate
- 3-Bromo-5-(ethoxycarbonyl)isoxazole
- 5-Isoxazolecarboxylicacid, 3-bromo-, ethyl ester
- 5-Isoxazolecarboxylic acid, 3-bromo-, ethyl ester
- PubChem17688
- BLFWSORQDIUISI-UHFFFAOYSA-N
- SBB095871
- RP27239
- SY109792
- AKOS015836083
- GS-4245
- FT-0645710
- SCHEMBL368680
- AM20070702
- CS-W008857
- 3-BROMO-5-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER
- DTXSID30549891
- J-520861
- Ethyl3-bromoisoxazole-5-carboxylate
- SB30398
- ethyl 3-bromoisoxazole-5-carboxylate, AldrichCPR
- EN300-258004
- 105174-97-8
- MFCD04035587
- DB-007485
-
- MDL: MFCD04035587
- インチ: 1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3
- InChIKey: BLFWSORQDIUISI-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])ON=1
計算された属性
- 精确分子量: 218.95300
- 同位素质量: 218.95311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.617
- Boiling Point: 279.1°C at 760 mmHg
- フラッシュポイント: 279.134 °C at 760 mmHg
- Refractive Index: 1.511
- PSA: 52.33000
- LogP: 1.61380
Ethyl 3-bromoisoxazole-5-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
Ethyl 3-bromoisoxazole-5-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 3-bromoisoxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 078257-1g |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 95% | 1g |
£57.00 | 2022-03-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00311-10g |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 97% | 10g |
1775.00 | 2021-07-09 | |
eNovation Chemicals LLC | D500959-5g |
Ethyl 3-broMoisoxazole-5-carboxylate |
105174-97-8 | 97% | 5g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | D500959-10g |
Ethyl 3-broMoisoxazole-5-carboxylate |
105174-97-8 | 97% | 10g |
$210 | 2024-05-24 | |
eNovation Chemicals LLC | D500959-25g |
Ethyl 3-broMoisoxazole-5-carboxylate |
105174-97-8 | 97% | 25g |
$482 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062499-5g |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 98% | 5g |
¥585.00 | 2024-08-09 | |
TRC | E900758-250mg |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 250mg |
$81.00 | 2023-05-18 | ||
Apollo Scientific | OR914272-1g |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 98% | 1g |
£59.00 | 2024-05-23 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0390-25g |
3-Bromo-isoxazole-5-carboxylic acid ethyl ester |
105174-97-8 | 96% | 25g |
¥5054.0 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062499-10g |
Ethyl 3-bromoisoxazole-5-carboxylate |
105174-97-8 | 98% | 10g |
¥1002.00 | 2024-08-09 |
Ethyl 3-bromoisoxazole-5-carboxylate 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Ethyl 3-bromoisoxazole-5-carboxylateに関する追加情報
Comprehensive Guide to Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8): Properties, Applications, and Industry Insights
Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8) is a versatile heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This brominated isoxazole derivative features a carboxylate ester group, making it a valuable building block for synthesizing complex molecules. With the growing demand for isoxazole-based intermediates in drug discovery, this compound has gained significant attention in recent years. Researchers particularly value its reactivity in cross-coupling reactions and nucleophilic substitutions, which are crucial for developing novel bioactive compounds.
The structural uniqueness of Ethyl 3-bromoisoxazole-5-carboxylate lies in its isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms. This architecture enables diverse chemical transformations, addressing current industry needs for multifunctional synthetic precursors. As the pharmaceutical sector increasingly focuses on targeted drug design and small molecule therapeutics, compounds like CAS 105174-97-8 have become essential tools for medicinal chemists. Its compatibility with modern green chemistry principles also aligns with sustainable development goals in chemical manufacturing.
Recent advancements in heterocyclic chemistry have highlighted the importance of 3-bromoisoxazole derivatives in developing innovative materials. The electron-withdrawing bromo group at the 3-position enhances the compound's reactivity in palladium-catalyzed reactions, a feature extensively explored in current literature. Furthermore, the ester functionality allows for straightforward derivatization, making it adaptable to various high-throughput synthesis platforms. These characteristics position CAS 105174-97-8 as a key player in the evolving landscape of specialty chemicals.
From a commercial perspective, the global market for isoxazole carboxylates has shown steady growth, driven by expanding applications in crop protection and veterinary medicine. The compound's stability under standard storage conditions and well-documented safety profile contribute to its widespread adoption. Analytical studies confirm its compatibility with common chromatographic techniques, facilitating quality control in industrial settings. As regulatory requirements for chemical traceability become more stringent, reliable compounds like Ethyl 3-bromoisoxazole-5-carboxylate gain preference in GMP-compliant production environments.
Emerging research directions for CAS 105174-97-8 include its potential in material science applications, particularly in designing organic electronic components. The conjugated system of the isoxazole ring shows promise for developing novel semiconducting materials, responding to the electronics industry's demand for specialized organic compounds. Additionally, its role in bioconjugation chemistry is being explored for creating advanced diagnostic probes and imaging agents, demonstrating the compound's expanding utility beyond traditional synthetic applications.
Quality specifications for Ethyl 3-bromoisoxazole-5-carboxylate typically include ≥98% purity by HPLC, with strict controls on residual solvents and heavy metals. Modern spectroscopic characterization techniques such as NMR and mass spectrometry provide comprehensive structural verification. The compound's physicochemical properties—including melting point range, solubility profile, and stability data—are well-documented in technical literature, supporting its reliable use in various chemical processes. These standardized parameters ensure batch-to-batch consistency, a critical factor for research reproducibility.
Handling and storage recommendations for CAS 105174-97-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety measures should be observed, including the use of personal protective equipment. The compound demonstrates excellent shelf stability when stored in airtight containers at controlled temperatures, maintaining its reactivity for extended periods. These practical considerations contribute to its popularity among synthetic chemists working with nitrogen-containing heterocycles.
Future prospects for 3-bromoisoxazole-5-carboxylate derivatives appear promising, with ongoing investigations into their biological activities. The scaffold's presence in several clinical candidates underscores its pharmacological relevance. As computational methods for molecular docking and virtual screening advance, the demand for diverse building blocks like CAS 105174-97-8 will likely increase. This aligns with current trends toward fragment-based drug discovery and the development of privileged structures in medicinal chemistry.
From an environmental standpoint, the synthesis and application of Ethyl 3-bromoisoxazole-5-carboxylate have been evaluated for green chemistry metrics. Recent process optimizations have improved atom economy and reduced waste generation in its production. These advancements address growing concerns about sustainable chemical manufacturing while maintaining the compound's accessibility for research purposes. Such developments demonstrate the chemical industry's commitment to balancing innovation with environmental responsibility.
In conclusion, Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8) represents a significant synthetic intermediate with broad applications across multiple scientific disciplines. Its unique combination of reactivity, stability, and derivatization potential ensures continued relevance in both academic and industrial settings. As research into heterocyclic compounds progresses, this versatile molecule will undoubtedly contribute to future breakthroughs in pharmaceuticals, materials science, and beyond.
105174-97-8 (Ethyl 3-bromoisoxazole-5-carboxylate) Related Products
- 887884-24-4(3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)
- 1804369-17-2(Methyl 2-amino-3-(difluoromethyl)-6-methylpyridine-4-carboxylate)
- 2228718-07-6(methyl2-(2,4,5-trifluorophenyl)propan-2-ylamine)
- 536731-65-4(GSK-3β inhibitor 11)
- 338410-99-4(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methoxypyrimidin-4-ol)
- 1534166-79-4(3-(2,5-dichlorophenyl)methylazetidine)
- 1780757-02-9(1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)
- 5028-26-2(4-(DIMETHYLAMINO)-3-NITROPYRIDINE)
- 2138249-35-9(1-[3a-(Hydroxymethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-2,3-dimethylbutan-1-one)
- 1635389-29-5(3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde)
